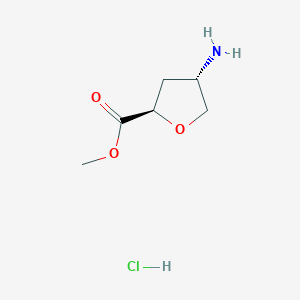
methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an amino group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a tetrahydrofuran derivative.
Protection and Activation: The amino group is protected using a suitable protecting group, and the carboxylate group is activated for esterification.
Cyclization: The protected intermediate undergoes cyclization to form the tetrahydrofuran ring.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the associated biochemical pathways. The exact mechanism depends on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: This compound shares a similar tetrahydrofuran ring structure but differs in the functional groups attached.
(2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another related compound with multiple hydroxyl groups.
Uniqueness
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylate ester groups. This combination of features makes it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
489446-78-8 |
|---|---|
Fórmula molecular |
C6H12ClNO3 |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
methyl (2R,4S)-4-aminooxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 |
Clave InChI |
RFCRJDVMXJECGI-UYXJWNHNSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@@H](CO1)N.Cl |
SMILES canónico |
COC(=O)C1CC(CO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)

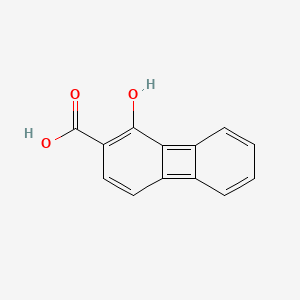
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
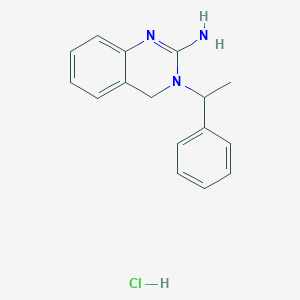
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
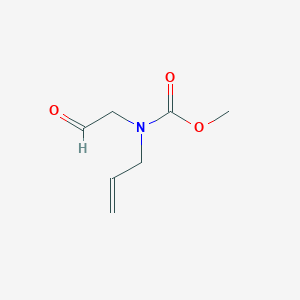
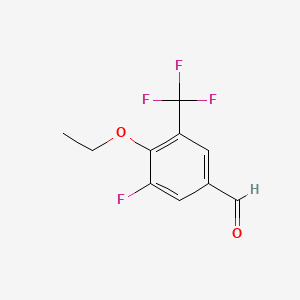
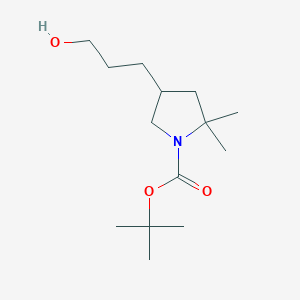


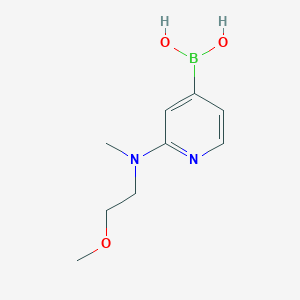

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
